![molecular formula C14H12N2S4 B14235717 Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis- CAS No. 501676-71-7](/img/structure/B14235717.png)
Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is a heterocyclic compound that features a thiazole ring structure Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- typically involves the reaction of thioamides with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of chloroacetaldehyde and thioformamide to form the thiazole ring. The reaction conditions often require the presence of a catalyst, such as zinc oxide nanoparticles, to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aldehydes, ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Aplicaciones Científicas De Investigación
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-withdrawing interactions, which can modulate the activity of enzymes and receptors in biological systems. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Bisthiazole: Compounds containing two thiazole rings connected by various linkers.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
Uniqueness
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is unique due to its specific linker structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
501676-71-7 |
|---|---|
Fórmula molecular |
C14H12N2S4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-[[4-(1,3-thiazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1,3-thiazole |
InChI |
InChI=1S/C14H12N2S4/c1-2-12(10-20-14-16-6-8-18-14)4-3-11(1)9-19-13-15-5-7-17-13/h1-8H,9-10H2 |
Clave InChI |
BKOJSSTWFOZTSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC=CS2)CSC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


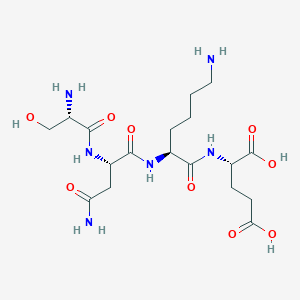
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
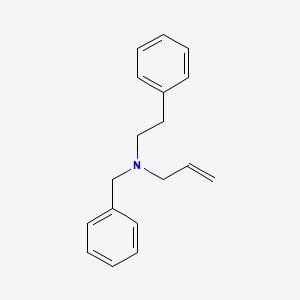
![2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14235666.png)
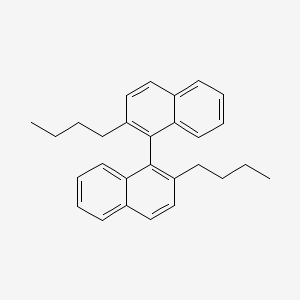
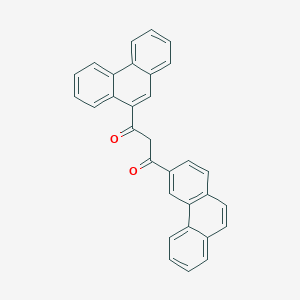
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)

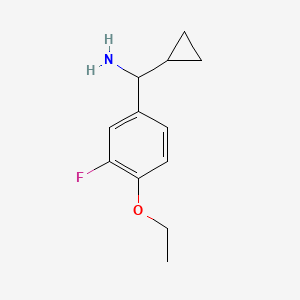
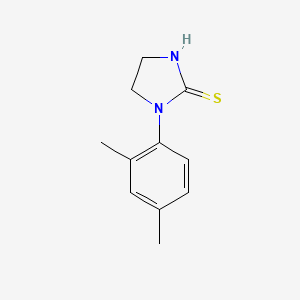
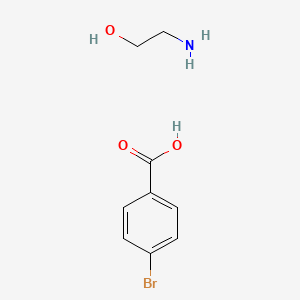
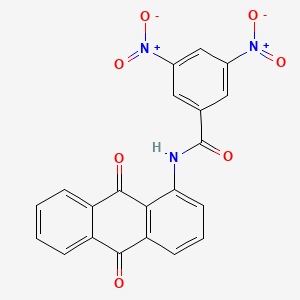
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
